N,3-Dimethyl-N-phenylbenzamide is a chemical compound that belongs to the class of amides, characterized by the presence of a phenyl group attached to a benzamide structure, with two methyl groups on the nitrogen atom. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry.
The compound can be synthesized through various organic reactions involving benzoyl chloride and dimethylamine, among other reagents. Its relevance in research stems from its potential biological activities and applications in drug development.
N,3-Dimethyl-N-phenylbenzamide is classified under the following categories:
The synthesis of N,3-Dimethyl-N-phenylbenzamide can be achieved through several methods. The most common method involves the reaction of benzoyl chloride with dimethylamine:
N,3-Dimethyl-N-phenylbenzamide has a distinct molecular structure characterized as follows:
N,3-Dimethyl-N-phenylbenzamide can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and pH adjustments to optimize yield and selectivity.
The mechanism of action for N,3-Dimethyl-N-phenylbenzamide primarily involves its interaction with biological targets:
Quantitative structure-activity relationship (QSAR) studies may provide insights into its efficacy and potency as a pharmaceutical agent.
N,3-Dimethyl-N-phenylbenzamide has potential applications in several fields:
N,3-Dimethyl-N-phenylbenzamide (C₁₂H₁₇NO; PubChem CID: 265146) features a tertiary benzamide scaffold with two critical methyl modifications: an N-methyl group attached to the amide nitrogen and a meta-methyl substituent on the benzoyl ring [3]. The compound's molecular weight of 211.26 g/mol and logP of ~2.8 (predicted) align with Lipinski's Rule of Five, suggesting favorable drug-likeness. The planar benzamide core enables π-π stacking interactions with biological targets, while the N-methyl group enhances metabolic stability by sterically hindering amide bond hydrolysis. The meta-methyl group introduces steric and electronic effects that influence ring conformation and electron density distribution.
This scaffold exemplifies strategic benzamide modification:
Structurally related compounds like N-methyl-N-phenylbenzamide (CAS 1934-92-5) demonstrate the pharmacological relevance of this core, serving as intermediates for kinase inhibitors including nilotinib [4] [7].
The synthetic exploration of N-phenylbenzamides began in the early 20th century, with N,3-dimethyl-N-phenylbenzamide emerging as a strategic model compound for studying:
Synthetic Methodology Development
Key milestones:Table 2: Historical Development of N-Phenylbenzamide Chemistry
Era | Advancement | Impact on N,3-Dimethyl-N-phenylbenzamide Research |
---|---|---|
1950-1970 | Schotten-Baumann optimization | Enabled gram-scale synthesis |
1990-2010 | Transition metal catalysis | Improved yields (>90%) and regioselectivity |
2010-Present | Multicomponent reactions | Access to complex derivatives for drug screening |
The compound gained prominence as a synthetic intermediate for pharmacologically active benzamides. Its structural simplicity facilitated fundamental SAR studies revealing that:
These insights directly informed the development of clinical candidates like FXR modulators and kinase inhibitors containing substituted benzamide cores [1] [4].
The structural versatility of N,3-dimethyl-N-phenylbenzamide has enabled its application across multiple therapeutic domains:
Scaffold for Targeted Therapeutics
Antiparasitic ApplicationsN-Phenylbenzamide derivatives exhibit remarkable activity against Schistosoma mansoni:
Table 3: Biological Activities of Key N-Phenylbenzamide Analogs
Activity Profile | Lead Compound | Potency (EC₅₀/IC₅₀) | Selectivity Index | Molecular Target |
---|---|---|---|---|
Antischistosomal | Compound 9 | 80 nM | 123 | Unknown |
FXR antagonism | Compound 7 | 0.35 μM | >5.4 | Farnesoid X receptor |
Anticancer | 4e (imidazole-deriv) | 7.5-11.1 μM | Not reported | ABL1 kinase |
Computational Drug Design
Molecular dynamics simulations of benzamide-protein complexes reveal stable binding modes lasting >50 ns, supporting their utility as protein-protein interaction disruptors [4]. These properties position N,3-dimethyl-N-phenylbenzamide as a privileged scaffold for developing mechanistically diverse therapeutics targeting nuclear receptors, kinases, and parasitic proteins.
Concluding Remarks
N,3-Dimethyl-N-phenylbenzamide exemplifies how strategic modification of simple organic scaffolds generates compounds with far-reaching pharmacological potential. Its well-defined stereoelectronic properties continue to inform rational drug design across therapeutic areas, particularly in targeting challenging protein classes. Current research focuses on developing bifunctional derivatives that leverage its conformational flexibility while addressing target polypharmacology.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7